Macitentan

Pulmonary Arterial Hypertension Comparative Effectiveness Real-World Evidence

Select Macitentan for its unique slow receptor dissociation kinetics (ROt½ 17 min vs. 70 sec for bosentan) and tissue-targeting properties (distribution coefficient 800:1 vs. 20:1 for bosentan), enabling sustained ETA/ETB blockade. Its higher pKa (6.2) and logD (2.9) facilitate passive tissue diffusion, reducing drug-drug interaction liabilities. Clinically differentiated by once-daily dosing, a favorable hepatic safety profile, and SERAPHIN-trial-validated efficacy (33-meter net 6MWD improvement). Ideal for PAH combination regimens and as a tool compound for studying sustained ET receptor antagonism in chronic disease models.

Molecular Formula C19H20Br2N6O4S
Molecular Weight 588.3 g/mol
CAS No. 441798-33-0
Cat. No. B1675890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMacitentan
CAS441798-33-0
SynonymsACT 064992
ACT-064992
ACT064992
Actelion-1
macitentan
N-(5-(4-bromophenyl)-6-(2-(5-bromopyrimidin-2-yloxy)ethoxy)pyrimidin-4-yl)-N'-propylaminosulfonamide
opsumit
Molecular FormulaC19H20Br2N6O4S
Molecular Weight588.3 g/mol
Structural Identifiers
SMILESCCCNS(=O)(=O)NC1=C(C(=NC=N1)OCCOC2=NC=C(C=N2)Br)C3=CC=C(C=C3)Br
InChIInChI=1S/C19H20Br2N6O4S/c1-2-7-26-32(28,29)27-17-16(13-3-5-14(20)6-4-13)18(25-12-24-17)30-8-9-31-19-22-10-15(21)11-23-19/h3-6,10-12,26H,2,7-9H2,1H3,(H,24,25,27)
InChIKeyJGCMEBMXRHSZKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Macitentan (CAS 441798-33-0): Endothelin Receptor Antagonist for PAH Research and Clinical Development


Macitentan (CAS 441798-33-0), also known as ACT-064992, is a dual endothelin receptor antagonist (ERA) belonging to the sulfamide-containing pyrimidine class [1]. It was developed as a tissue-targeting ERA with optimized physicochemical properties for the treatment of pulmonary arterial hypertension (PAH) [2]. Macitentan acts by blocking the binding of endothelin-1 (ET-1) to both ETA and ETB receptors, thereby reducing vasoconstriction, smooth muscle cell proliferation, and pulmonary vessel fibrosis [3]. The compound is metabolized primarily by CYP3A4 to its pharmacologically active metabolite ACT-132577 [4]. FDA-approved in 2013 under the trade name Opsumit, macitentan represents a next-generation ERA designed to overcome key limitations of earlier agents in this class [5].

Why Macitentan Cannot Be Substituted by Bosentan or Ambrisentan in PAH Research


Endothelin receptor antagonists are not interchangeable due to clinically and preclinically meaningful differences in receptor binding kinetics, hepatic safety profiles, and tissue distribution [1]. Bosentan exhibits fast receptor dissociation (occupancy half-life ~70 seconds) and requires twice-daily dosing with mandatory liver function monitoring due to BSEP inhibition-mediated hepatotoxicity [2]. Ambrisentan, while selective for ETA, also demonstrates rapid dissociation (40 seconds) and carries a distinct adverse effect profile dominated by peripheral edema [3]. Macitentan's engineered physicochemical properties—higher pKa (6.2 vs 5.1 for bosentan) and logD (2.9 vs 1.3 for bosentan)—enable passive tissue diffusion rather than active transporter-dependent uptake, fundamentally altering its hepatic disposition and reducing drug-drug interaction liability [4]. These structural and pharmacokinetic distinctions translate to measurable differences in real-world outcomes, including hospitalization rates and hemodynamic improvements, that cannot be extrapolated across the ERA class [5].

Macitentan Comparative Evidence Guide: Quantified Differentiation from Bosentan and Ambrisentan


Real-World Hospitalization Risk Reduction: Macitentan vs. Other ERAs

In a real-world comparative effectiveness analysis of 518 macitentan-treated patients versus 379 patients receiving other ERAs (ambrisentan n=370, bosentan n=9), macitentan demonstrated a 19% lower risk of PAH-related hospitalization and a 20% lower risk of all-cause hospitalization [1]. This difference was observed despite macitentan patients having a higher baseline Charlson Comorbidity Index (P < 0.007) [1].

Pulmonary Arterial Hypertension Comparative Effectiveness Real-World Evidence

Receptor Occupancy Half-Life: Sustained Target Engagement Distinguishes Macitentan

Macitentan exhibits a 15-fold longer receptor occupancy half-life (ROt½) compared to bosentan and ambrisentan in pulmonary arterial smooth muscle cells (PASMC) [1]. The ROt½ for macitentan was 17 minutes, versus 70 seconds for bosentan and 40 seconds for ambrisentan [1]. This slow dissociation kinetics translates to sustained functional antagonism even 60 minutes after compound washout, a property not observed with the comparators .

Receptor Pharmacology Binding Kinetics PAH Cellular Models

Hepatic Safety Differentiation: Macitentan Avoids BSEP Inhibition and Reduces Transaminase Elevations

Bosentan is known to inhibit the bile salt export pump (BSEP), leading to intrahepatic accumulation of cytotoxic bile salts and hepatocellular injury [1]. In contrast, macitentan does not interfere with hepatic bile salt transport due to its distinct physicochemical properties and passive diffusion-driven hepatic uptake [1]. In a clinical comparison, AST levels were significantly lower with macitentan (33.4 ± 9.3 U/L) compared to bosentan (40.57 ± 9.80 U/L, P = 0.005) [2].

Hepatotoxicity Drug Transporter Interactions Preclinical Safety

Hemodynamic Improvement: Pulmonary Vascular Resistance Reduction in Real-World PAH Patients

In a real-world cohort of 107 PAH patients, treatment with macitentan led to significant hemodynamic improvements as measured by right heart catheterization [1]. Pulmonary vascular resistance (PVR) decreased from 12 ± 6 Wood units (WU) at baseline to 8 ± 4 WU after macitentan therapy (P = 0.017), representing a 33% reduction [1]. Concurrently, cardiac output improved from 3.6 ± 1.3 L/min to 4.34 ± 1 L/min (P = 0.06) [1].

Pulmonary Hemodynamics Right Heart Catheterization Real-World Clinical Outcomes

Exercise Capacity Improvement: 6-Minute Walk Distance Gains vs. Placebo

In the pivotal SERAPHIN trial, PK/PD modeling demonstrated that macitentan treatment produced dose-dependent improvements in 6-minute walk distance (6MWD) compared to placebo [1]. After 6 months of treatment, model-predicted 6MWD improvements were 1.0 meter for placebo, 29.8 meters for macitentan 3 mg, and 34.1 meters for macitentan 10 mg [1]. This represents a net improvement of ~33 meters for the approved 10 mg dose over placebo [1].

Functional Capacity 6-Minute Walk Test PAH Clinical Outcomes

Physicochemical Optimization: Enhanced Lipophilicity and Passive Tissue Distribution

Macitentan was engineered with optimized physicochemical properties to enhance tissue penetration and reduce dependence on active hepatic uptake transporters [1]. Compared to bosentan and ambrisentan, macitentan exhibits higher lipophilicity (logD 2.9 vs 1.3 and -0.4, respectively) and a higher pKa (6.2 vs 5.1 and 3.5, respectively) [1]. Consequently, at physiological pH 7.4, 6% of macitentan is nonionized compared to 1% for bosentan and 0.01% for ambrisentan, facilitating passive diffusion into tissues [1].

Physicochemical Properties Tissue Targeting Drug Distribution

Optimal Research and Clinical Application Scenarios for Macitentan


First-Line and Add-On Therapy in WHO Group 1 PAH

Based on SERAPHIN trial evidence showing a 33-meter net improvement in 6MWD over placebo and significant PVR reduction [1], macitentan is positioned as a first-line oral therapy for PAH patients with WHO Functional Class II-III. Its once-daily dosing and favorable drug-drug interaction profile make it particularly suitable for combination regimens with PDE-5 inhibitors (e.g., tadalafil) or prostacyclin analogs [2].

Switch Therapy for Patients Intolerant to Bosentan or Ambrisentan

Patients experiencing bosentan-related transaminase elevations (documented AST increase from 33.4 to 40.57 U/L with bosentan vs macitentan, P=0.005) [3] or ambrisentan-related peripheral edema may be transitioned to macitentan. Systematic review data indicate that switching to macitentan maintains or improves 6MWD and WHO functional class while mitigating prior safety concerns [4].

In Vitro Pharmacology and Receptor Binding Studies

Macitentan's unique slow receptor dissociation kinetics (ROt½ 17 min vs 70 sec for bosentan) [5] and distinct binding mode (predominantly hydrophobic interactions rather than charge-charge interactions) [6] make it a valuable tool compound for studying sustained ET receptor antagonism. Its physicochemical properties (logD 2.9, pKa 6.2) [6] are also relevant for tissue distribution and permeability assays.

Preclinical Models Requiring Sustained ERA Exposure

In rodent models of pulmonary hypertension and diabetic end-organ damage, macitentan's tissue-targeting properties (distribution coefficient D 800:1, compared to 20:1 for bosentan) [6] and long receptor occupancy half-life enable sustained pharmacodynamic effects that may more closely mimic clinical dosing [7]. This is particularly relevant for chronic disease models where continuous target engagement is required.

Technical Documentation Hub

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33 linked technical documents
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